molecular formula C8H12O4 B8608713 Hexahydrofuro[2,3-b]furan-3-yl acetate

Hexahydrofuro[2,3-b]furan-3-yl acetate

Cat. No. B8608713
M. Wt: 172.18 g/mol
InChI Key: RCXLRBOCGWECNI-UHFFFAOYSA-N
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Patent
US09216990B2

Procedure details

Hexahydrofuro[2,3-b]furan-3-ol (IV, 60 g) was dissolved in dichloromethane (300 mL) and cooled to 0-5° C. To the cooled solution triethylamine (58.2 g), N,N-dimethylaminopyridine (1.12 g) was added, acetic anhydride (56.5 g) was added for 30-60 minutes at the same temperature, the mass temperature was raised to 25-35° C. and stirred for 2-4 hours. After completion of reaction the mass was cooled to 10-20° C., water (120 mL) was added, stirred for 30 minutes, separated the organic layer, washed with 10% sodium chloride solution (120 mL) and distilled out dichloromethane to get title compound (yield 72 g). Further, the product was purified by fractional distillation to get pure Hexahydrofuro[2,3-b]furan-3-yl acetate III (yield 54 g).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
58.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]2[O:6][CH2:7][CH2:8][CH:4]2[CH:3]([OH:9])[CH2:2]1.C(N(CC)CC)C.[C:17](OC(=O)C)(=[O:19])[CH3:18].O>ClCCl>[C:17]([O:9][CH:3]1[CH:4]2[CH:5]([O:6][CH2:7][CH2:8]2)[O:1][CH2:2]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O1CC(C2C1OCC2)O
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
58.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N-dimethylaminopyridine
Quantity
1.12 g
Type
reactant
Smiles
Step Three
Name
Quantity
56.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 2-4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mass temperature was raised to 25-35° C.
CUSTOM
Type
CUSTOM
Details
After completion of reaction the mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 10-20° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
separated the organic layer
WASH
Type
WASH
Details
washed with 10% sodium chloride solution (120 mL)
DISTILLATION
Type
DISTILLATION
Details
distilled out dichloromethane

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
C(C)(=O)OC1COC2OCCC21
Measurements
Type Value Analysis
AMOUNT: MASS 72 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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